molecular formula C32H39ClN4 B10796105 N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride

Cat. No.: B10796105
M. Wt: 515.1 g/mol
InChI Key: JJBPQPJPUDMPQL-UHFFFAOYSA-N
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Description

N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride is a synthetic organic compound that belongs to the class of tetrahydroacridines. . This compound, in particular, has garnered interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride typically involves the Pfitzinger condensation reaction. This method includes the reaction of 5,5′-(ethane-1,2-diyl) diindoline-2,3-dione with several cyclanones . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. NMR, MS, and FT-IR are commonly used to confirm the molecular structure of the synthesized compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to and inactivates cholinesterases, preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic transmission . The compound may also interact with other molecular pathways, contributing to its multifaceted biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride stands out due to its specific hexane linker, which may influence its biological activity and interaction with molecular targets

Properties

Molecular Formula

C32H39ClN4

Molecular Weight

515.1 g/mol

IUPAC Name

N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)hexane-1,6-diamine;hydrochloride

InChI

InChI=1S/C32H38N4.ClH/c1(11-21-33-31-23-13-3-7-17-27(23)35-28-18-8-4-14-24(28)31)2-12-22-34-32-25-15-5-9-19-29(25)36-30-20-10-6-16-26(30)32;/h3,5,7,9,13,15,17,19H,1-2,4,6,8,10-12,14,16,18,20-22H2,(H,33,35)(H,34,36);1H

InChI Key

JJBPQPJPUDMPQL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl

Origin of Product

United States

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